molecular formula C18H16F2N6O B2601791 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1706089-28-2

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone

Cat. No.: B2601791
CAS No.: 1706089-28-2
M. Wt: 370.364
InChI Key: ISQOJKGVQGDUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16F2N6O and its molecular weight is 370.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, including imidazole, pyridazine, and piperazine. These structural features suggest a range of potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Overview

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, with a molecular weight of 394.4 g/mol. The presence of difluorophenyl and piperazine moieties enhances its pharmacological profile. The intricate arrangement of functional groups facilitates various interactions with biological targets.

PropertyValue
Molecular FormulaC20H22N6O3C_{20}H_{22}N_{6}O_{3}
Molecular Weight394.4 g/mol
Key Structural FeaturesImidazole, Pyridazine, Piperazine

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Compounds containing imidazole and pyridazine rings are known to modulate enzyme activity through competitive inhibition or allosteric modulation. The piperazine ring enhances the binding affinity for biological targets, potentially increasing selectivity and potency.

Antimicrobial Activity

Research has indicated that derivatives of imidazole and pyridazine possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structural features exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Imidazole-containing compounds have been extensively studied for their anticancer properties. They may exert their effects by inhibiting specific kinases involved in cancer cell proliferation. For example, related compounds have shown inhibitory effects on the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors .

Anti-inflammatory Effects

The anti-inflammatory activities of imidazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, providing therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using the cylinder wells diffusion method. Some compounds showed significant inhibition against S. aureus and E. coli, indicating the potential of imidazole derivatives as antimicrobial agents .
  • Anticancer Activity : A study published in Pharmaceuticals highlighted that certain pyridazinyl-piperazine derivatives exhibited potent anticancer activity by targeting specific kinases involved in tumor growth . The mechanism involved competitive inhibition at the active sites of these kinases.
  • Inflammation Modulation : Research has shown that imidazole derivatives can downregulate pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The relationship between the structure of the compound and its biological activity can be analyzed through SAR studies. Variations in substituents on the imidazole or pyridazine rings can significantly influence the efficacy and selectivity of the compound.

Compound NameStructural FeaturesBiological Activity
ImatinibImidazole + PiperazineAnticancer (Tyrosine Kinase Inhibitor)
2-MethylpyridinePyridine RingAntimicrobial
FuranocoumarinsFuran RingAntioxidant

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N6O/c19-13-1-2-14(15(20)11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQOJKGVQGDUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.